Cas no 3880-77-1 (2-Naphthalenamine,1,2,3,4-tetrahydro-8-methoxy-)
2-Naphthalenamine,1,2,3,4-tetrahydro-8-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- 2-Naphthalenamine,1,2,3,4-tetrahydro-8-methoxy-
- 8-Methoxy-2-aminotetralin
- 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
- 8-methoxy-2-aminotetralin, AldrichCPR
- (S)-(-)-8-METHOXY2-AMINOTETRALIN
- DTXSID501311922
- 1,2,3,4-TETRAHYDRO-ACRIDINE-9-CARBOXYLICACIDAMIDE
- AB07674
- FT-0694805
- 3880-77-1
- 8-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine
- 8-methoxy-2-amino-tetralin
- BDBM50016733
- 2-amino-8-methoxytetralin
- FT-0645285
- SCHEMBL266921
- RVKOHSCTEHZRRT-UHFFFAOYSA-N
- CHEMBL26688
- 8-methoxytetralin-2-amine
- PD033604
- CS-0200159
-
- MDL: MFCD00906373
- Inchi: 1S/C11H15NO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4,9H,5-7,12H2,1H3
- InChI Key: RVKOHSCTEHZRRT-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC2=C1CC(CC2)N
Computed Properties
- Exact Mass: 177.11545
- Monoisotopic Mass: 177.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.056
- Boiling Point: 309.1°Cat760mmHg
- Flash Point: 147.4°C
- Refractive Index: 1.548
- PSA: 35.25
2-Naphthalenamine,1,2,3,4-tetrahydro-8-methoxy- Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264;P270;P301+P312;P330;P501
- Storage Condition:2-8 °C
2-Naphthalenamine,1,2,3,4-tetrahydro-8-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM237387-10g |
8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
3880-77-1 | 97% | 10g |
$403 | 2021-08-04 | |
| Apollo Scientific | OR918301-1g |
8-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine |
3880-77-1 | 95% | 1g |
£225.00 | 2023-09-01 | |
| Chemenu | CM237387-10g |
8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
3880-77-1 | 97% | 10g |
$403 | 2023-01-07 | |
| AstaTech | 69303-1/G |
8-METHOXY-2-AMINOTETRALIN |
3880-77-1 | 97% | 1g |
$228 | 2023-09-16 | |
| AstaTech | 69303-5/G |
8-METHOXY-2-AMINOTETRALIN |
3880-77-1 | 97% | 5/G |
$396 | 2022-06-01 | |
| AstaTech | 69303-25/G |
8-METHOXY-2-AMINOTETRALIN |
3880-77-1 | 97% | 25/G |
$1386 | 2022-06-01 | |
| AstaTech | 69303-0.1/g |
8-METHOXY-2-AMINOTETRALIN |
3880-77-1 | 97% | 0.1g |
$77 | 2023-09-16 | |
| AstaTech | 69303-0.25/g |
8-METHOXY-2-AMINOTETRALIN |
3880-77-1 | 97% | 0.25g |
$114 | 2023-09-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270829-1g |
8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
3880-77-1 | 98% | 1g |
¥996.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270829-5g |
8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
3880-77-1 | 98% | 5g |
¥3991.00 | 2024-05-15 |
2-Naphthalenamine,1,2,3,4-tetrahydro-8-methoxy- Related Literature
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 2-Naphthalenamine,1,2,3,4-tetrahydro-8-methoxy-
Introduction to 2-Naphthalenamine, 1,2,3,4-tetrahydro-8-methoxy- (CAS No. 3880-77-1)
2-Naphthalenamine, 1,2,3,4-tetrahydro-8-methoxy-, identified by its Chemical Abstracts Service (CAS) number 3880-77-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, belonging to the class of tetrahydroisoquinoline derivatives, has garnered considerable attention due to its structural complexity and potential biological activities. The presence of a methoxy group at the 8-position and an amine functionality at the 2-position contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The structure of 2-Naphthalenamine, 1,2,3,4-tetrahydro-8-methoxy- features a naphthalene core modified by tetrahydroisoquinoline rings, which are known for their involvement in various pharmacological pathways. The methoxy substituent enhances the molecule's solubility and stability, while the amine group provides a site for further functionalization. These characteristics make it an attractive candidate for synthesizing novel therapeutic agents targeting a range of diseases.
In recent years, there has been growing interest in tetrahydroisoquinoline derivatives due to their demonstrated efficacy in treating neurological disorders, cardiovascular diseases, and certain types of cancer. The compound CAS No. 3880-77-1 is no exception and has been studied for its potential role in modulating neurotransmitter systems. Specifically, its ability to interact with monoamine transporters and receptors has been explored in the context of depression and neurodegenerative diseases.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic profiles of 2-Naphthalenamine, 1,2,3,4-tetrahydro-8-methoxy- with high accuracy. These simulations have revealed that the compound exhibits promising interactions with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are key targets in managing neurodegenerative conditions like Parkinson's disease. The methoxy group at position 8 plays a crucial role in stabilizing these interactions, thereby enhancing the compound's therapeutic potential.
Moreover, the synthesis of 2-Naphthalenamine, 1,2,3,4-tetrahydro-8-methoxy- has been optimized through various methodologies to improve yield and purity. Modern synthetic techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to construct the tetrahydroisoquinoline core efficiently. These methods not only streamline the synthesis process but also minimize unwanted byproducts, ensuring that the final product meets stringent pharmaceutical standards.
The biological activity of CAS No. 3880-77-1 has been further investigated through in vitro and in vivo studies. Initial experiments have shown that this compound exhibits significant antioxidant properties due to its ability to scavenge free radicals and inhibit oxidative stress-induced damage. This makes it a potential candidate for treating oxidative stress-related diseases such as Alzheimer's disease and age-related macular degeneration.
Additionally, research has highlighted the anti-inflammatory effects of 2-Naphthalenamine, 1,2,3,4-tetrahydro-8-methoxy- by demonstrating its ability to modulate inflammatory pathways at both molecular and cellular levels. The compound has been found to inhibit key pro-inflammatory cytokines such as TNF-α and IL-6, which are central mediators of inflammation. These findings suggest that this molecule could be beneficial in managing chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of CAS No. 3880-77-1 have also been thoroughly evaluated to ensure its suitability for clinical applications. Studies have shown that the compound exhibits good oral bioavailability and moderate tissue distribution upon administration. This profile indicates that it could be effectively delivered systemically while maintaining therapeutic levels in target tissues.
In conclusion,2-Naphthalenamine, 1,2,3,4-tetrahydro-8-methoxy- (CAS No. 3880-77-1) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable candidate for developing novel therapeutic agents targeting neurological disorders、cardiovascular diseases、and inflammatory conditions。Ongoing studies continue to explore its full therapeutic spectrum,with promising results suggesting its future role in improving patient outcomes across various medical fields。
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